Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate typically involves the reaction of 4-cyano-2-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical reagent in the study of protein structures and functions.
Biomedical Materials: The compound is utilized in the development of new biomedical materials due to its unique chemical properties.
Materials Science: It is employed in the synthesis of advanced materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function .
Comparison with Similar Compounds
Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate: This compound has a formyl group instead of a cyano group, which affects its reactivity and applications.
Methyl 2-(4-methoxyphenoxy)acetate: This compound has a methyl ester group instead of an ethyl ester group, leading to differences in its chemical properties and uses.
Properties
IUPAC Name |
ethyl 2-(4-cyano-2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-6H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBUTGXDJDGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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